molecular formula C20H22N2O4 B2714692 (3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone CAS No. 1421444-85-0

(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone

Cat. No.: B2714692
CAS No.: 1421444-85-0
M. Wt: 354.406
InChI Key: GLOXMMSKBUSGFZ-UHFFFAOYSA-N
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Description

(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone is a chemical compound of significant interest in medicinal chemistry and preclinical research, particularly in the development of therapeutics targeting the central nervous system. With a molecular formula of C21H22N2O4 and a molecular weight of 366.41 g/mol, this compound features a 2,3-dihydrobenzo[1,4]dioxin scaffold linked to a piperidine ring via a methanone group . The structural motif of the 2,3-dihydrobenzo[1,4]dioxin is a recognized pharmacophore in compounds designed to interact with adrenergic and other neurological receptors . Specifically, derivatives containing this core have been studied as potent and selective alpha2C-adrenoceptor antagonists . Antagonism of the alpha2C-adrenoceptor subtype is a investigated pathway for the potential treatment of various peripheric and central nervous system diseases, including neurodegenerative and psychiatric disorders . The piperidine moiety substituted with a pyridinyloxy group further enhances the drug-like properties and potential for target engagement, a common feature in small molecules designed for central nervous system activity . This combination of structural features makes (3-Methyl-2,3-dihydrobenzo[1,4]dioxin-2-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone a valuable chemical tool for researchers exploring new therapeutic agents in neuroscience. This product is intended For Research Use Only and is not for use in diagnostic or therapeutic procedures.

Properties

IUPAC Name

(2-methyl-2,3-dihydro-1,4-benzodioxin-3-yl)-(4-pyridin-2-yloxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-14-19(26-17-7-3-2-6-16(17)24-14)20(23)22-12-9-15(10-13-22)25-18-8-4-5-11-21-18/h2-8,11,14-15,19H,9-10,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLOXMMSKBUSGFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=CC=CC=C2O1)C(=O)N3CCC(CC3)OC4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, structure, and biological properties, particularly focusing on its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C22H21N3O3C_{22}H_{21}N_{3}O_{3} with a molecular weight of 375.4 g/mol. The structure features a dihydrobenzo[d][1,4]dioxin moiety linked to a piperidine ring via a methanone group. The presence of both pyridine and piperidine functionalities suggests diverse biological interactions.

PropertyValue
Molecular FormulaC22H21N3O3
Molecular Weight375.4 g/mol
CAS Number2034387-17-0

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperidine ring and the introduction of the pyridine and dioxin moieties. Specific synthetic routes may vary but generally include:

  • Formation of the Piperidine Intermediate : Cyclization of suitable precursors.
  • Coupling with Pyridine : Reaction with pyridin-2-ol derivatives.
  • Incorporation of Dihydrobenzo[d][1,4]dioxin : Using appropriate reagents for esterification.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to induce apoptosis in various cancer cell lines, including breast and prostate cancers. A study highlighted that certain derivatives demonstrated IC50 values significantly lower than standard chemotherapeutic agents, indicating higher potency against cancer cells .

Antimicrobial Properties

The compound also shows promising antibacterial and antifungal activities. In vitro studies suggest that it can inhibit the growth of several pathogenic bacteria and fungi, with minimum inhibitory concentration (MIC) values comparable to or better than those of established antibiotics .

The biological activity is believed to stem from multiple mechanisms:

  • Inhibition of Key Enzymes : Similar compounds have been reported to inhibit enzymes like xanthine oxidase, which plays a role in uric acid metabolism .
  • Disruption of Cell Membranes : Some derivatives exhibit cell membrane disruption leading to cell lysis in bacterial strains .
  • Apoptosis Induction : The ability to trigger programmed cell death in cancer cells has been linked to the compound's interaction with cellular signaling pathways .

Study 1: Antitumor Efficacy

A recent study investigated the efficacy of this compound in various cancer models. It was found to significantly reduce tumor growth in xenograft models when administered at optimized doses. The study utilized MTT assays to assess cell viability and flow cytometry for apoptosis analysis.

Study 2: Antimicrobial Testing

Another research effort focused on evaluating the antimicrobial activity against clinical isolates. The results demonstrated that the compound exhibited potent activity against multi-drug resistant strains, highlighting its potential as a lead compound for developing new antimicrobial agents.

Scientific Research Applications

Pharmacological Applications

  • Antidepressant Activity : Research indicates that derivatives of the compound have shown promise as potential antidepressants. The structural features of the compound allow it to interact with serotonin receptors, which are crucial in mood regulation .
  • CNS Disorders : The compound has been investigated for its efficacy in treating central nervous system disorders. Its ability to act as an alpha2C antagonist suggests potential use in managing conditions such as anxiety and depression .
  • Sleep Apnea Treatment : A recent patent application highlights the use of derivatives of this compound for treating sleep apnea. The mechanism involves modulation of neurotransmitter systems that regulate sleep cycles .

Data Table: Summary of Biological Activities

ApplicationMechanism of ActionReferences
AntidepressantSerotonin receptor interaction
CNS DisordersAlpha2C antagonism
Sleep ApneaModulation of neurotransmitter systems

Case Study 1: Antidepressant Efficacy

In a study published in the Journal of Medicinal Chemistry, derivatives of the compound were synthesized and tested for their ability to inhibit serotonin reuptake. Results showed a significant increase in serotonin levels in animal models, correlating with reduced symptoms of depression .

Case Study 2: Treatment of Sleep Apnea

A patent described a novel formulation based on the compound aimed at treating obstructive sleep apnea. Clinical trials indicated improved patient outcomes with reduced apneic events during sleep when administered over a four-week period .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomer: Pyridin-3-yloxy Analog

A closely related compound, (3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(pyridin-3-yloxy)piperidin-1-yl)methanone (PubChem entry ), differs only in the substitution position of the pyridine oxygen (3- vs. 2-yloxy). Key distinctions include:

  • Electronic Effects : The pyridin-2-yloxy group’s ortho-substitution may introduce steric hindrance or alter hydrogen-bonding capacity compared to the meta-substituted analog.
  • Biological Activity : Positional isomerism often impacts receptor binding; for example, pyridin-2-yl derivatives may exhibit enhanced affinity for nicotinic acetylcholine receptors compared to pyridin-3-yl analogs.

Heterocyclic Variant: Oxadiazole-Sulfanyl Analog

The compound 2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone ( ) shares the dihydrobenzo[b][1,4]dioxin core but replaces the methanone-piperidine moiety with a 1,3,4-oxadiazole ring and sulfanyl linkage. Differences include:

  • Lipophilicity: The oxadiazole and sulfur atoms increase logP (predicted ~3.2 vs.
  • Metabolic Stability : Oxadiazoles are bioisosteres for esters/amides, often reducing susceptibility to enzymatic hydrolysis.

Data Tables

Table 1: Structural and Physicochemical Comparison

Property Target Compound Pyridin-3-yloxy Isomer Oxadiazole-Sulfanyl Analog
Molecular Formula C₂₀H₂₀N₂O₄ C₂₀H₂₀N₂O₄ C₁₈H₁₈N₃O₄S
Molecular Weight (g/mol) 352.39 352.39 380.42
Predicted logP 2.5* 2.8* 3.2*
Hydrogen Bond Donors 1 1 0
Hydrogen Bond Acceptors 6 6 7
Key Functional Groups Dihydrodioxin, Piperidinyl Dihydrodioxin, Piperidinyl Dihydrodioxin, Oxadiazole, Sulfanyl

*Predicted using fragment-based methods (e.g., Hansch analysis).

Research Findings

  • Positional Isomerism : The pyridin-2-yloxy group’s ortho-substitution may enhance interactions with aromatic residues in target proteins (e.g., kinases or GPCRs) compared to the 3-yloxy analog .
  • Heterocyclic Modifications : The oxadiazole-sulfanyl analog’s increased lipophilicity (logP ~3.2) could improve blood-brain barrier penetration, relevant for CNS-targeted therapies .
  • Spectral Data : NMR shifts for the dihydrodioxin core (e.g., 1H-NMR δ ~4.3 ppm for methylene protons) align with published data for related compounds , though specific assignments for the target compound require experimental validation.

Q & A

Q. How can synthetic yields of the compound be optimized, and what factors influence variability in reaction outcomes?

  • Methodological Answer: Synthetic optimization involves solvent selection, temperature control, and catalyst screening. For example, polar aprotic solvents (e.g., DCM) and bases (e.g., NaOH) are critical for nucleophilic substitution reactions in piperidine derivatives, as shown in analogous syntheses where yields ranged from 8% to 78% depending on steric hindrance and solvent polarity . Key steps include:
  • Purification: Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate pure product.
  • Characterization: Confirm purity via HPLC (e.g., 97–99% at 254 nm) and elemental analysis (C, H, N ±0.3% deviation) .
    Table 1: Representative Synthesis Conditions
ParameterExample ValuesImpact on Yield
SolventDCM, THFPolar aprotic solvents enhance reactivity
Reaction Time12–48 hrsProlonged time improves conversion but risks decomposition

Q. What analytical techniques are most reliable for confirming the compound’s structural integrity?

  • Methodological Answer: Use a combination of:
  • 1H/13C-NMR: Assign peaks to verify the benzo[d]dioxin and piperidinyl-methanone moieties. For example, the methyl group in the dihydrobenzo[d]oxazin ring typically resonates at δ 1.2–1.5 ppm .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular ion ([M+H]+) and fragmentation patterns.
  • HPLC: Monitor purity (>95%) under reverse-phase conditions (C18 column, acetonitrile/water gradient) .

Q. How should the compound be stored to ensure long-term stability?

  • Methodological Answer: Store in airtight, light-resistant containers under inert gas (N2 or Ar) at –20°C. Avoid exposure to moisture, as hydrolysis of the methanone group can occur. Stability studies in analogous compounds suggest degradation <5% over 12 months under these conditions .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across different assays?

  • Methodological Answer: Discrepancies often arise from assay-specific factors (e.g., cell line variability, solvent interference). Mitigate by:
  • Dose-Response Curves: Use a wide concentration range (nM–μM) to identify true IC50 values.
  • Control for Solvent Effects: Limit DMSO to <0.1% v/v to avoid cytotoxicity .
  • Orthogonal Assays: Validate results using both enzymatic (e.g., kinase inhibition) and cell-based (e.g., proliferation) assays .

Q. How can computational modeling predict the compound’s binding affinity to target proteins?

  • Methodological Answer: Perform molecular docking (e.g., AutoDock Vina) using:
  • Protein Preparation: Retrieve target structures from PDB (e.g., COX-2 or kinase domains). Optimize protonation states with PROPKA.
  • Ligand Parameterization: Generate 3D conformers of the compound using Open Babel, accounting for the pyridinyloxy group’s flexibility.
  • Binding Energy Analysis: Compare docking scores (ΔG) with experimental IC50 values to validate models .

Q. What environmental fate studies are relevant for assessing the compound’s ecological impact?

  • Methodological Answer: Follow the INCHEMBIOL framework :
  • Abiotic Degradation: Test hydrolysis (pH 4–9) and photolysis (UV-Vis irradiation) to identify breakdown products (e.g., dihydrobenzo[d]oxazin ring opening).
  • Biotic Transformation: Use soil microcosms or activated sludge to measure microbial degradation rates.
  • Ecotoxicity: Conduct Daphnia magna or Aliivibrio fischeri assays to determine LC50/EC50 values.

Data Contradiction Analysis

Q. How can conflicting solubility data in different solvents be reconciled?

  • Methodological Answer: Solubility discrepancies often stem from polymorphism or impurities. Resolve by:
  • Powder X-Ray Diffraction (PXRD): Confirm crystalline form consistency.
  • HPLC-MS: Check for degradation products (e.g., hydrolysis of the piperidinyloxy group).
  • Standardized Protocols: Use USP methods (e.g., shake-flask technique) with controlled temperature (±0.5°C) .

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